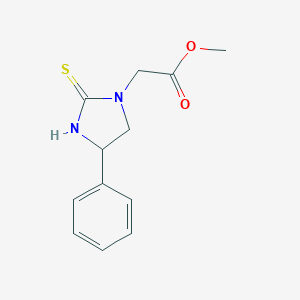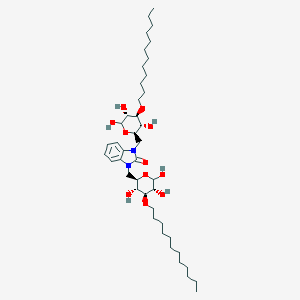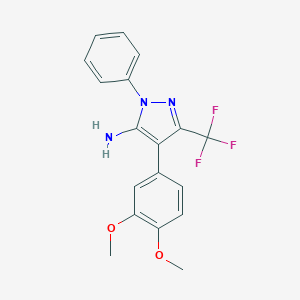
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate, also known as MPTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MPTA is a thiohydantoin derivative and has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is not fully understood. However, it has been suggested that Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
实验室实验的优点和局限性
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is also stable under normal laboratory conditions and can be stored for a long time without degradation. However, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has some limitations for lab experiments. It is not very water-soluble and requires the use of organic solvents for its preparation. In addition, Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has low bioavailability and requires high doses for its pharmacological effects.
未来方向
For research on Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate include:
1. Further studies on the mechanism of action of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate to elucidate its pharmacological effects.
2. Development of more water-soluble derivatives of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate for improved bioavailability.
3. Studies on the potential use of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate as an anticancer agent.
4. Evaluation of the safety and toxicity of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate in animal models.
5. Studies on the potential use of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate as a neuroprotective agent in neurological disorders.
Conclusion:
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is a chemical compound that has been extensively studied for its biological and pharmacological properties. It possesses anticonvulsant, anti-inflammatory, and analgesic properties and has potential applications in various fields. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is easy to synthesize and has a high yield, but has some limitations for lab experiments. Future research on Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate should focus on elucidating its mechanism of action, developing more water-soluble derivatives, and evaluating its safety and toxicity in animal models.
合成方法
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate can be synthesized through the reaction of 4-phenyl-2-thioxo-1,3-thiazolidin-5-one with methyl chloroacetate in the presence of a base. The reaction takes place at room temperature and the yield of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is around 70-80%. The chemical structure of Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate is shown below:
科学研究应用
Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has been extensively studied for its biological and pharmacological properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Methyl (4-phenyl-2-thioxo-1-imidazolidinyl)acetate has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
methyl 2-(4-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)8-14-7-10(13-12(14)17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,17) |
InChI 键 |
QUUXWSHIOHOESF-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1CC(NC1=S)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)CN1CC(NC1=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290081.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)